molecular formula C14H10F2O2 B1441863 2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid CAS No. 1178942-44-3

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

Cat. No. B1441863
CAS RN: 1178942-44-3
M. Wt: 248.22 g/mol
InChI Key: FONVBULAKGQXQQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid, also known as 2-F4F2MPA, is a fluorinated carboxylic acid that has gained increasing attention in recent years due to its potential applications in scientific research. 2-F4F2MPA has been used as a starting material in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs, as well as in the development of new materials. In addition, it has been studied for its potential as an enzyme inhibitor, a metal-ion chelator, and a fluorescent probe. In

Scientific Research Applications

PET Imaging Applications

A novel fluorine-18-labeled analogue of bexarotene, synthesized for PET imaging of retinoid X receptor, showcases the application of fluoro-benzoic acid derivatives in the development of imaging agents. This compound was synthesized through a series of steps involving 2-fluoro-4-methylbenzoic acid, demonstrating its utility in tracing biological pathways and receptor mapping in medical diagnostics (Wang et al., 2014).

Synthetic Pathways and Material Applications

The research also extends into the synthesis of fluoro-benzoic acid derivatives for material science applications. One study involves the synthesis of 4-fluoropyridines from 2-fluoroallylic alcohols, showcasing a novel synthetic pathway that includes a series of rearrangements. This work underlines the potential of fluoro-benzoic acid derivatives in creating new materials with unique properties (Wittmann et al., 2006).

Fluorination Catalyst Research

Another significant application is in the field of catalysis, where derivatives of fluoro-benzoic acid are used to explore fluorination reactions. Research demonstrates the use of supported silver catalysts for benzylic C-H fluorination, indicating the role of fluoro-benzoic acid derivatives in enhancing fluorination processes for the synthesis of fluoromethylarenes, which are critical in developing pharmaceuticals and agrochemicals (Kita et al., 2019).

Antibacterial Agents Synthesis

Fluorine-containing thiadiazolotriazinones synthesized from derivatives of fluoro-benzoic acid have shown potential as antibacterial agents. This research highlights the significance of incorporating fluorine into biologically active molecules to enhance their activity, demonstrating the versatility of fluoro-benzoic acid derivatives in drug discovery and development (Holla et al., 2003).

Herbicide Development

The structural modification of herbicides through selective fluorine substitution, taking examples from bentranil and Classic® analogues, illustrates the impact of fluoro-benzoic acid derivatives in agriculture. The introduction of fluorine atoms led to significant changes in herbicidal properties, underlining the role of such derivatives in developing more effective and selective herbicidal compounds (Hamprecht et al., 2004).

properties

IUPAC Name

2-fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(15)3-5-11(8)9-2-4-12(14(17)18)13(16)7-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONVBULAKGQXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716821
Record name 3,4'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(4-fluoro-2-methylphenyl)benzoic acid

CAS RN

1178942-44-3
Record name 3,4'-Difluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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